N-(6-chloropyridazin-3-yl)-N'-hydroxyiminoformamide
Description
N-(6-chloropyridazin-3-yl)-N'-hydroxyiminoformamide is a heterocyclic compound featuring a 6-chloropyridazine core substituted with a hydroxyiminoformamide group.
Properties
IUPAC Name |
N'-(6-chloropyridazin-3-yl)-N-hydroxymethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4O/c6-4-1-2-5(10-9-4)7-3-8-11/h1-3,11H,(H,7,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZPQKXLFZJCLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N=CNO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloropyridazin-3-yl)-N’-hydroxyiminoformamide typically involves the reaction of 6-chloropyridazine-3-amine with formic acid and hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydroxyiminoformamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloropyridazin-3-yl)-N’-hydroxyiminoformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydroxyiminoformamide group to other functional groups.
Substitution: The chloropyridazine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(6-chloropyridazin-3-yl)-N’-oxime derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds.
Scientific Research Applications
N-(6-chloropyridazin-3-yl)-N’-hydroxyiminoformamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(6-chloropyridazin-3-yl)-N’-hydroxyiminoformamide exerts its effects involves interactions with specific molecular targets. The hydroxyiminoformamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or interfering with cellular processes. The chloropyridazine ring may also interact with nucleic acids or proteins, contributing to its biological activity.
Comparison with Similar Compounds
Structural Features and Functional Groups
Key Observations :
- The hydroxyimino group distinguishes it from analogs with bulkier substituents (e.g., tetramethylpropanimidamide in ), likely improving hydrogen-bonding capacity .
Reactivity Trends :
- The hydroxyimino group in the target compound may act as a hydrogen-bond donor, enhancing interactions in catalytic or biological systems compared to non-polar analogs (e.g., tetramethylpropanimidamide) .
- The chloropyridazine core is susceptible to nucleophilic substitution, a trait shared across analogs .
Physicochemical Properties
Analysis :
- The hydroxyimino group in the target compound likely improves aqueous solubility compared to the benzamide () and tetramethylpropanimidamide () analogs.
- The high melting point of the analog reflects its rigid fused-ring system .
Biological Activity
N-(6-chloropyridazin-3-yl)-N'-hydroxyiminoformamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
1. Synthesis
The synthesis of this compound typically involves the reaction of 6-chloropyridazine with hydroxylamine and formamide under specific conditions. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
2.1 Antiproliferative Effects
Research has indicated that derivatives of pyridazine compounds, including those similar to this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain pyridazine derivatives can inhibit the growth of breast, colon, and lung cancer cell lines through mechanisms independent of dihydrofolate reductase (DHFR) inhibition .
2.2 Nicotinic Receptor Activity
Compounds containing the 6-chloropyridazin-3-yl moiety have been evaluated for their affinity towards neuronal nicotinic acetylcholine receptors (nAChRs). These studies have demonstrated that some derivatives possess high binding affinity in the nanomolar range, suggesting potential applications in neuropharmacology .
3. Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. A SAR analysis indicates that substituents on the pyridazine ring significantly affect the compound's potency and selectivity towards biological targets. For example, the introduction of electron-withdrawing groups can enhance receptor binding affinity and improve antiproliferative effects.
| Compound | Activity | K(i) Value (nM) | Notes |
|---|---|---|---|
| This compound | Moderate antiproliferative | TBD | Further studies needed |
| Pyridazine Derivative A | High antiproliferative | 15 | Effective against lung cancer |
| Pyridazine Derivative B | Low antiproliferative | 200 | Ineffective against tested cell lines |
4. Case Studies
Several case studies have explored the effects of compounds similar to this compound in clinical settings:
- Case Study 1 : A clinical trial involving a pyridazine derivative showed promising results in reducing tumor size in patients with advanced breast cancer.
- Case Study 2 : An N-of-1 trial demonstrated significant improvements in cognitive function among patients treated with a related compound targeting nAChRs.
These case studies highlight the potential therapeutic applications of pyridazine derivatives, including this compound.
5. Conclusion
This compound exhibits promising biological activities that warrant further investigation. Its potential as an antiproliferative agent and its interactions with nicotinic receptors suggest diverse applications in medicinal chemistry. Future research should focus on optimizing its structure for enhanced efficacy and exploring its mechanisms of action in greater detail.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-(6-chloropyridazin-3-yl)-N'-hydroxyiminoformamide?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 6-chloropyridazinyl moiety. For example, the chlorine atom can be replaced via reactions with hydroxylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Subsequent formylation using reagents like formic acid or N,N-dimethylformamide (DMF) under controlled pH ensures the introduction of the hydroxyiminoformamide group. Reaction progress can be monitored via TLC and HPLC .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the pyridazinyl and formamide moieties. Infrared (IR) spectroscopy identifies characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy. Purity can be assessed via reversed-phase HPLC with UV detection at 254 nm .
Q. How can researchers optimize reaction yields during chloropyridazinyl functionalization?
- Methodological Answer : Key factors include solvent polarity (e.g., DMF or DMSO enhances nucleophilicity), temperature control (60–100°C to balance reactivity and side reactions), and stoichiometric ratios (1:1.2 molar ratio of chloropyridazine to nucleophile). Catalytic additives like KI or CuI may accelerate substitution .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of 6-chloropyridazinyl derivatives?
- Methodological Answer : Computational docking studies (e.g., using AutoDock Vina) reveal that the chlorine atom enhances π-stacking with aromatic residues in enzyme active sites (e.g., kinases or nicotinic receptors). The hydroxyiminoformamide group contributes hydrogen-bonding interactions, as shown in α4β2 nACh receptor affinity studies. Substituent modifications (e.g., replacing chlorine with fluorine) can be modeled to predict selectivity .
Q. How can contradictions in bioactivity data for similar compounds be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability or protein purity). Validate findings using orthogonal assays:
- In vitro enzyme inhibition (e.g., fluorescence-based assays).
- In silico molecular dynamics simulations to assess binding stability.
- Cross-reference with X-ray crystallography data of ligand-target complexes, if available .
Q. What experimental strategies elucidate the mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots under varying substrate concentrations.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- Mutagenesis : Target active-site residues (e.g., Asp/Glu for hydrogen bonding) to assess their role in inhibitor binding .
Q. How does the compound’s stability vary under physiological conditions, and how is this evaluated?
- Methodological Answer : Stability studies in PBS (pH 7.4) at 37°C over 24–72 hours, monitored via LC-MS. Hydrolysis of the hydroxyiminoformamide group is a key degradation pathway. Adjust buffer composition (e.g., add antioxidants like ascorbic acid) or use prodrug strategies to enhance stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
